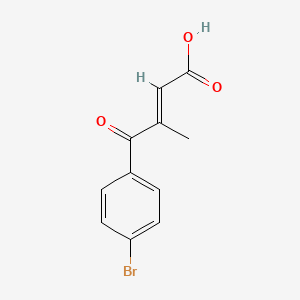

4-(4-Bromophenyl)-3-methyl-4-oxobut-2-enoic acid

Übersicht

Beschreibung

Compounds like “4-(4-Bromophenyl)-3-methyl-4-oxobut-2-enoic acid” belong to a class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution, where a bromine atom is added to phenylacetic acid . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including NMR and IR spectroscopy . For example, the 1H-NMR spectrum might show signals for the aromatic protons, the methyl group, and the protons of the carboxylic acid .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, they can participate in Fischer esterification, where they react with an alcohol in the presence of an acid catalyst to form an ester .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .Wissenschaftliche Forschungsanwendungen

Drug Design and Delivery

Boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy . However, these compounds are only marginally stable in water .

Hydrolysis Studies

The hydrolysis of phenylboronic pinacol esters, a group that includes this compound, has been studied . The kinetics of this reaction is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Reversible Click Chemistry

Boronic acid (BA)-mediated cis-diol conjugation, a reaction involving this compound, is one of the best-studied reactions in reversible click chemistry . This field has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Biocompatibility Studies

An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron . This compound, being a BA-based compound, is likely to be involved in such studies.

Material Chemistry

The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations . This compound, being a part of these conjugate chemistries, is likely to be used in material chemistry explorations.

Biomedical Devices

The reversible kinetics of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries, which involve this compound, have applications in biomedical devices .

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEKMZAYRBIICQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)

![3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037512.png)

![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)

![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B3037524.png)

![2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B3037525.png)

![8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B3037526.png)

![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)

![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)